N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide
Description
N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-13-6-5-7-15-17-14(12-19(13)15)8-9-16-22(20,21)18-10-3-2-4-11-18/h5-7,12,16H,2-4,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJMRDOCZOPMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCNS(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation . This method is preferred due to its efficiency, high yield, and environmentally benign nature. The reaction is carried out in the absence of solvents and catalysts, making it a green chemistry approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, microwave power, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine scaffold.
Uniqueness
N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide is unique due to its specific substitution pattern and the presence of the piperidine-1-sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
